molecular formula C12H10FNO B1531462 2-Fluoro-6-phenoxyaniline CAS No. 1178028-54-0

2-Fluoro-6-phenoxyaniline

Cat. No.: B1531462
CAS No.: 1178028-54-0
M. Wt: 203.21 g/mol
InChI Key: MHTMDGVOUBERRP-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenoxyaniline is an organic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a phenoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-phenoxyaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with phenol under basic conditions . Another method includes the palladium-catalyzed amination of 2-fluorophenyl halides with phenol derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-purity reagents and catalysts to ensure the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-phenoxyaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-phenoxyaniline is unique due to the presence of both a fluorine atom and a phenoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTMDGVOUBERRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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